Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
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Overview
Description
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a chemical compound extensively used in scientific research. Its versatile nature enables its application in various fields, including drug discovery, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 6-amino-5-nitropyrimidine under specific conditions. The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 6-amino-5-aminopyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar structure but lacks the pyrimidine moiety.
Ethyl 4-aminobenzoate: Similar structure with an ethyl group instead of a butyl group.
Methyl 4-aminobenzoate: Similar structure with a methyl group instead of a butyl group.
Uniqueness
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is unique due to the presence of both the benzoate and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
IUPAC Name |
butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWCUJUFSLERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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